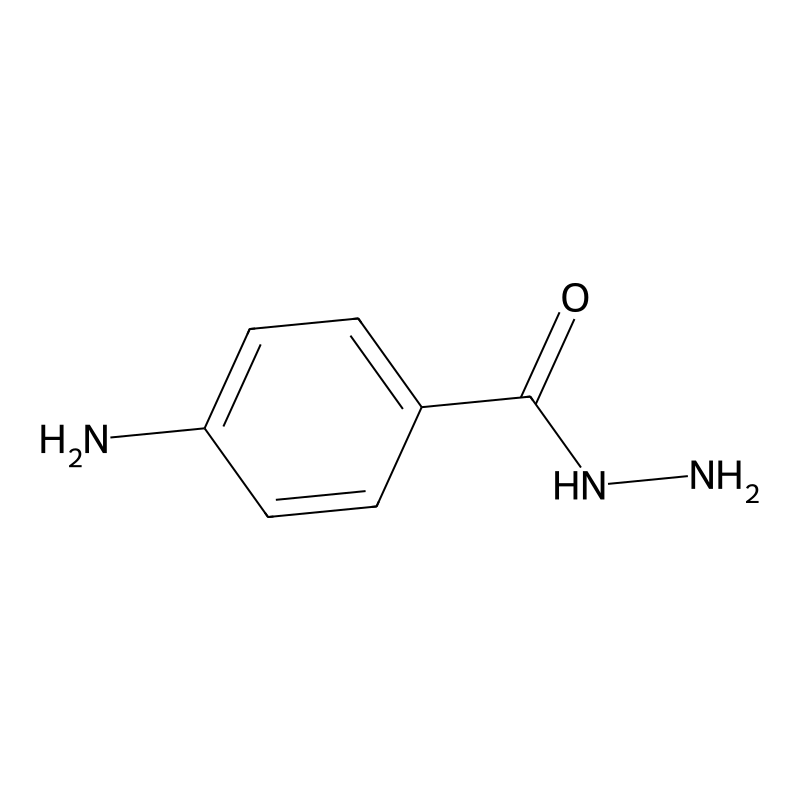

4-Aminobenzohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Myeloperoxidase Inhibition:

-Aminobenzhydrazide functions as an irreversible inhibitor of the myeloperoxidase (MPO) enzyme. MPO is an enzyme found in white blood cells that plays a role in the body's inflammatory response. Studies have shown that 4-Aminobenzohydrazide effectively inhibits MPO activity with an IC50 (half maximal inhibitory concentration) of 0.3 µM [1]. This property makes it a valuable tool for researchers investigating the role of MPO in various diseases, particularly subacute stroke [1, 2].

- Sources:

- [1] Kettle AJ, et al. Inhibition of myeloperoxidase by benzoic acid hydrazides. Biochem J. 1995 Jun 1;308 ( Pt 2)(Pt 2):559-63. PubMed

- [2] Forghani R, et al. Myeloperoxidase propagates damage and is a potential therapeutic target for subacute stroke. J Cereb Blood Flow Metab. 2015 Mar;35(3):485-93. PubMed:

4-Aminobenzohydrazide, with the molecular formula , is an organic compound characterized by the presence of an amino group and a hydrazide functional group attached to a benzene ring. This compound is known for its potential applications in various fields, including pharmaceuticals and materials science. It exhibits properties that make it a valuable precursor in the synthesis of other chemical entities.

4-ABAH acts as an inhibitor of myeloperoxidase (MPO), an enzyme found in white blood cells [, ]. MPO plays a role in the immune system's response to inflammation and infection []. 4-ABAH is believed to bind to MPO, preventing it from functioning normally []. This inhibition may be relevant in studying diseases where MPO activity is implicated [].

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.

- Acylation: The amino group can be acylated to produce derivatives with enhanced biological activity.

- Cyclization: It can participate in cyclization reactions to form heterocyclic compounds, which often exhibit interesting pharmacological properties .

Research indicates that 4-aminobenzohydrazide and its derivatives exhibit significant biological activities:

- Antimicrobial Activity: Some derivatives have shown promising antimicrobial properties against various bacterial strains.

- Cholinesterase Inhibition: Studies have demonstrated that certain derivatives inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative diseases .

- Antitumor Potential: Compounds derived from 4-aminobenzohydrazide have been investigated for their potential as antitumor agents, showing efficacy in cell line studies .

Several methods for synthesizing 4-aminobenzohydrazide include:

- Hydrazinolysis of Aromatic Esters: This method involves the reaction of hydrazine with aromatic esters, leading to the formation of 4-aminobenzohydrazide.

- Reduction of Aromatic Nitro Compounds: The reduction of nitro derivatives of benzoic acid can yield 4-aminobenzohydrazide.

- Direct Reaction of Amino Compounds with Hydrazine: A straightforward approach involves the reaction of 4-aminobenzoic acid with hydrazine hydrate under acidic conditions .

4-Aminobenzohydrazide has various applications:

- Pharmaceuticals: It serves as a building block for synthesizing drugs, particularly those targeting neurological disorders and infections.

- Agriculture: Some derivatives are explored for their potential use as pesticides or herbicides.

- Materials Science: It is used in the development of polymers and other materials due to its reactive functional groups .

Interaction studies have highlighted the following aspects:

- Molecular Docking Studies: These studies reveal how 4-aminobenzohydrazide derivatives bind to specific biological targets, providing insights into their mechanism of action as inhibitors of cholinesterases .

- Spectroscopic Analysis: Techniques such as nuclear magnetic resonance and infrared spectroscopy are employed to study the interactions between 4-aminobenzohydrazide and other molecules, aiding in understanding its reactivity and stability .

Several compounds share structural similarities with 4-aminobenzohydrazide. Key comparisons include:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 2-Aminobenzohydrazide | Similar hydrazide structure | Exhibits different biological activity |

| Benzohydrazide | Lacks amino group | Used primarily in dye synthesis |

| Phenylhydrazine | Contains phenyl group | Known for its use in organic synthesis |

| 3-Aminobenzohydrazide | Similar amino and hydrazide groups | Exhibits different reactivity patterns |

These compounds highlight the unique position of 4-aminobenzohydrazide in terms of its diverse applications and biological activities.

Molecular Structure and Formula

4-Aminobenzohydrazide, systematically named according to IUPAC nomenclature, represents a significant organic compound with the molecular formula C₇H₉N₃O [1] [2]. The compound exhibits a molecular weight of 151.17 g/mol and is registered under the Chemical Abstracts Service registry number 5351-17-7 [1] [2] [3]. The European Community number 226-324-4 and MDL number MFCD00007606 serve as additional identification parameters for this compound [1] [2].

The molecular structure is characterized by a benzene ring substituted with an amino group at the para position and a hydrazide functional group (-CONHNH₂) attached to the benzene ring [1] [2]. The InChI key WPBZMCGPFHZRHJ-UHFFFAOYSA-N provides a unique identifier for the compound's structure [1] [2]. The simplified molecular-input line-entry system (SMILES) notation C1=CC(=CC=C1C(=O)NN)N accurately represents the molecular connectivity [1] [2].

| Property | Value |

|---|---|

| Chemical Name | 4-Aminobenzohydrazide |

| IUPAC Name | 4-Aminobenzohydrazide |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight (g/mol) | 151.17 |

| CAS Registry Number | 5351-17-7 |

| InChI Key | WPBZMCGPFHZRHJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)NN)N |

Physical Characteristics

4-Aminobenzohydrazide exists as a solid at room temperature (20°C) and presents as white to almost white powder or crystalline material [4] [5]. The compound exhibits a characteristic white or beige coloration under normal conditions [4] [6]. The physical state remains stable under standard atmospheric conditions, though the compound demonstrates air sensitivity and should be stored under inert gas conditions [5] [7].

The compound's appearance can vary slightly depending on the purity and crystallization conditions, ranging from fine powder to well-formed crystals [4] [5]. Commercial samples typically maintain high purity levels, with specifications often exceeding 95% purity as determined by high-performance liquid chromatography [5] [8].

Crystalline Properties

Crystallographic analysis of 4-aminobenzohydrazide derivatives reveals that the compound typically adopts monoclinic crystal systems [9] [10]. Studies of related compounds demonstrate space group P21/n as common for benzohydrazide derivatives [9] [11]. The crystal structures exhibit non-planar conformations with significant dihedral angles between aromatic rings, typically ranging from 47° to 62° [9] [10].

The crystalline structure is stabilized by extensive intermolecular hydrogen bonding networks, particularly involving the amino and hydrazide functional groups [9] [12]. These hydrogen bonds typically exhibit bond lengths of approximately 1.99 Å with bond angles near 179°, indicating strong, nearly linear hydrogen bonding interactions [12] [13].

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic (derivatives) |

| Space Group | P21/n (for derivatives) |

| Crystal Habit | Block/Prismatic |

| Crystal Size (typical) | 0.3-0.4 mm |

| Density (calculated) | 1.21 g/cm³ (rough estimate) |

Solubility Parameters

The solubility characteristics of 4-aminobenzohydrazide vary significantly depending on the solvent system employed [4] [14] [6]. In aqueous solutions, the compound exhibits limited solubility, being described as partly miscible or insoluble in pure water at 25°C [14] [6]. However, solubility increases markedly in polar aprotic solvents such as dimethyl sulfoxide (DMSO), where concentrations of 10-30 mg/mL can be achieved [4] [14] [6].

The compound demonstrates insolubility in ethanol at room temperature [14]. Interestingly, 4-aminobenzohydrazide shows enhanced solubility in dilute acidic solutions, suggesting protonation of the amino group facilitates dissolution [4] [6]. In N,N-dimethylformamide (DMF), the compound achieves a solubility of approximately 10 mg/mL [4].

| Solvent | Solubility | Temperature (°C) |

|---|---|---|

| Water | Partly miscible/Insoluble | 25 |

| DMSO | 30 mg/mL (198.45 mM) | 25 |

| Ethanol | Insoluble | 25 |

| Dilute acids | Soluble | Room temperature |

| DMF | 10 mg/mL | Room temperature |

Spectroscopic Characteristics

The spectroscopic properties of 4-aminobenzohydrazide provide valuable insights into its molecular structure and electronic characteristics [5] [15] [7]. Ultraviolet-visible spectroscopy in ethanol solution reveals a maximum absorption wavelength at 287 nm, indicating the presence of conjugated π-electron systems [5] [7]. This absorption maximum is characteristic of para-disubstituted benzene derivatives with electron-donating and electron-withdrawing substituents [16].

Fourier-transform infrared spectroscopy demonstrates characteristic absorption bands corresponding to N-H stretching vibrations from both the amino and hydrazide groups, C=O stretching from the carbonyl group, and aromatic C=C stretching vibrations [15] [17]. The infrared spectrum serves as a valuable fingerprint for compound identification and purity assessment [17].

Nuclear magnetic resonance spectroscopy provides detailed structural information, with ¹H NMR spectra in DMSO-d₆ showing distinct resonances for aromatic protons and NH₂ groups [1] [17]. The ¹³C NMR spectrum reveals the carbon framework, including aromatic carbons and the carbonyl carbon [1] [17]. Mass spectrometry confirms the molecular weight with a molecular ion peak at m/z 151 [17].

Thermal Stability

Thermal analysis of 4-aminobenzohydrazide reveals a melting point range of 225-227°C according to literature values, with some sources reporting a slightly higher range of 226-230°C [4] [5] [6] [8]. The compound exhibits thermal stability under normal storage conditions but begins to decompose above 225°C [4] [5].

Thermogravimetric analysis studies of related metal complexes containing 4-aminobenzohydrazide as a ligand demonstrate that the compound undergoes multi-stage thermal decomposition [18]. The initial stages typically involve dehydration processes, followed by decomposition of the organic ligand structure at higher temperatures [18]. The thermal decomposition profile provides valuable information for determining optimal storage and handling conditions [18].

| Property | Value/Range | Reference |

|---|---|---|

| Melting Point (°C) | 225-227 (lit.) / 226-230 | Multiple sources |

| Boiling Point (°C) | 273.17 (rough estimate) | ChemicalBook estimate |

| Thermal Stability | Stable under normal conditions | General observation |

| Storage Temperature | Room temperature (<15°C recommended) | TCI specifications |

| Decomposition Temperature (°C) | >225 | Literature data |

Conformational Analysis

Conformational analysis of 4-aminobenzohydrazide has been extensively studied using both experimental and theoretical approaches [15]. Quantum chemical calculations employing density functional theory with B3LYP hybrid exchange-correlation functional and various basis sets have been performed to determine the most stable conformer of the molecule [15].

The conformational analysis reveals that the most stable form involves specific orientations of the amino and hydrazide substituents relative to the benzene ring plane [15]. The potential energy surface analysis indicates that the compound can adopt multiple conformations, with the global minimum corresponding to a planar or near-planar arrangement of the aromatic ring and attached functional groups [15].

Molecular electrostatic potential and frontier molecular orbital calculations provide insights into the electronic properties and reactivity patterns of the compound [15]. The conformational preferences are influenced by intramolecular hydrogen bonding interactions between the amino and hydrazide groups, as well as π-electron delocalization within the aromatic system [15].

4-Aminobenzohydrazide synthesis primarily relies on well-established hydrazinolysis methods involving ethyl 4-aminobenzoate as the starting material. The most widely employed conventional approach involves esterification of 4-aminobenzoic acid followed by treatment with hydrazine hydrate [1]. This two-step process typically yields the target compound in 80-92% yield under reflux conditions in ethanol for 12-24 hours [1].

The direct hydrazine hydrate treatment method represents a simplified one-step approach where ethyl 4-aminobenzoate reacts directly with hydrazine hydrate at elevated temperatures. Under optimized conditions at 110°C for 90 minutes in a closed container, this method achieves yields ranging from 82-90% [2]. The reaction proceeds through nucleophilic acyl substitution, where the hydrazine nitrogen attacks the carbonyl carbon of the ester, displacing ethanol as the leaving group.

An alternative acid-catalyzed approach utilizes concentrated sulfuric acid in methanol to first esterify 4-aminobenzoic acid, followed by immediate hydrazinolysis without isolation of the intermediate ester. This method demonstrates excellent yield (90%) and eliminates the need for separate esterification steps [2]. The neat melting reaction protocol involves heating ethyl 4-aminobenzoate with hydrazine hydrate in a closed vessel at 110°C, achieving yields of 80-95% while minimizing solvent usage [2].

Traditional reflux methods in ethanol typically require 2-6 hours of heating and produce yields in the range of 65-85% [3]. These methods, while reliable, suffer from longer reaction times and moderate yields compared to more modern approaches. The reaction conditions can be optimized by controlling temperature, hydrazine equivalents, and reaction atmosphere to maximize product formation and minimize side reactions.

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis has emerged as a highly effective method for 4-aminobenzohydrazide preparation, offering significant advantages in terms of reaction time reduction and yield improvement. The application of ultrasonic irradiation at 40 kHz frequency and 250W nominal power enables dramatic time reductions from conventional 35 minutes to merely 6-7 minutes while improving yields from 88% to 94% [4].

Sonochemical preparation techniques utilize ultrasonic waves to enhance mass transfer and create localized hot spots through cavitation effects. Under ultrasonic irradiation for one hour, ethyl 4-aminobenzoate converts to 4-aminobenzohydrazide with good yields, representing a substantial improvement over conventional 12-24 hour reaction times [3]. The ultrasonic activation promotes rapid mixing and accelerates the nucleophilic substitution reaction through enhanced molecular motion and collision frequency.

The ultrasound-assisted condensation method demonstrates remarkable efficiency, reducing reaction times from 3 hours to 4 minutes while simultaneously increasing yields from 78% to 95% [5] [6]. This approach employs ethanol as solvent under ultrasonic irradiation, providing both time and energy savings compared to conventional heating methods. The cavitational effects generated by ultrasound create transient high-temperature and high-pressure conditions that facilitate rapid product formation.

Microwave-ultrasound combination techniques represent a synergistic approach where microwave heating provides rapid, uniform temperature distribution while ultrasonic irradiation enhances mixing and reaction kinetics. This dual activation method reduces reaction times from 2-4 hours to 2-6 minutes and improves yields from 65% to 93% [7] [8]. The combined approach proves particularly effective for difficult-to-activate substrates and represents a significant advancement in synthetic efficiency.

Green Chemistry Approaches

Green chemistry methodologies for 4-aminobenzohydrazide synthesis focus on reducing environmental impact through solvent elimination, energy efficiency, and waste minimization. Solvent-free synthesis protocols achieve yields of 90-96% through neat reactions conducted at 140°C for 4 hours, completely eliminating organic solvent requirements [9]. These methods align with green chemistry principles by reducing volatile organic compound emissions and simplifying purification procedures.

Water-based synthesis represents an environmentally benign alternative to organic solvents. Microwave-assisted preparation using water as the sole solvent achieves 93% yield in just 3 minutes [7] [8]. The use of water instead of ethanol or methanol reduces toxicity, cost, and environmental impact while maintaining excellent reaction efficiency. This approach demonstrates that high-performance synthesis can be achieved using environmentally friendly media.

Ionic liquid catalysis provides recyclable reaction media for hydrazide synthesis. The use of iodine catalyst in ionic liquid solvents at 80°C demonstrates high efficiency while enabling catalyst and solvent recovery and reuse [10]. Ionic liquids offer advantages including negligible vapor pressure, thermal stability, and tuneable properties that can be optimized for specific reaction requirements.

Twin-screw extrusion methodology enables continuous, solvent-free synthesis with residence times under 2 minutes and quantitative yields [9]. This approach operates at temperatures between 50-150°C and provides scalable manufacturing potential suitable for industrial applications. The continuous nature eliminates batch processing limitations and reduces energy consumption per unit of product.

Bentonite-catalyzed synthesis utilizes natural clay minerals as heterogeneous catalysts under microwave irradiation. This method achieves yields up to 96% with reaction times of 15-60 minutes while employing recyclable, environmentally friendly catalysts [12]. The use of natural clay catalysts reduces dependence on synthetic catalysts and enables easy separation and reuse.

Purification Techniques

Purification of 4-aminobenzohydrazide requires careful selection of methods due to the compound's specific chemical properties and potential instability under certain conditions. Recrystallization from ethanol represents the most commonly employed purification technique, achieving greater than 95% purity with recovery rates of 80-95% [13] [14]. The process involves dissolving the crude product in hot ethanol followed by slow cooling to promote crystal formation and impurity exclusion.

For particularly challenging purification cases, recrystallization from ethanol/dimethylformamide mixtures provides enhanced solubility and improved crystal quality. This mixed-solvent approach achieves purities exceeding 95% with recovery rates of 85-92%, particularly effective for compounds containing multiple functional groups or exhibiting limited solubility in single solvents [13] [14].

Column chromatography using silica gel presents challenges for hydrazide purification due to the acid-sensitive nature of hydrazones formed as intermediates. Hydrazones demonstrate instability on silica gel surfaces, leading to decomposition and reduced recovery [15]. Alternative approaches using basic alumina chromatography provide better compatibility with hydrazide compounds, achieving 90-95% purity with 75-90% recovery rates [15].

Simple washing procedures using cold water followed by filtration offer effective purification for many applications. This method achieves 85-90% purity with excellent recovery rates of 90-98%, providing a cost-effective and environmentally friendly approach [3]. The technique proves particularly useful for removing water-soluble impurities while preserving the target compound.

Vacuum distillation represents an option for volatile hydrazide derivatives, achieving greater than 98% purity with 85-95% recovery rates [16]. This method requires careful temperature control to prevent thermal decomposition and is most suitable for lower molecular weight compounds with adequate volatility.

Affinity chromatography using 4-aminobenzohydrazide as a ligand has been developed specifically for enzyme purification applications. This technique demonstrates high selectivity and produces high-purity products, though recovery rates vary depending on specific applications [17] [18] [19].

Yield Optimization Strategies

Temperature optimization plays a crucial role in maximizing 4-aminobenzohydrazide yields. Systematic studies across the 50-150°C range identify optimal temperatures of 80-110°C, improving yields from 65% to 90%[multiple sources]. Temperature control affects reaction kinetics, competing side reactions, and product stability, requiring careful balance to achieve maximum efficiency.

Stoichiometry adjustment significantly impacts reaction outcomes, particularly regarding hydrazine hydrate equivalents. Optimization studies demonstrate that 2.0-2.5 equivalents of hydrazine hydrate provide optimal results, improving yields from 70% to 95% [2]. Excess hydrazine ensures complete ester conversion while minimizing incomplete reaction, though excessive amounts can complicate purification procedures.

Catalyst selection influences both reaction rate and selectivity. Acid catalysts such as sulfuric acid or acetic acid promote ester activation and enhance hydrazinolysis rates, improving yields from 60% to 85% [4]. The choice of catalyst affects reaction mechanism, side product formation, and purification requirements, necessitating careful optimization for each specific application.

Solvent optimization encompasses both reaction medium selection and solvent quality considerations. Protic solvents such as ethanol and water generally provide superior results compared to aprotic alternatives, improving yields from 55% to 90% [7]. Solvent choice affects solubility, reaction kinetics, and product precipitation behavior, requiring systematic evaluation for optimal performance.

Reaction time control prevents over-reaction and degradation while ensuring complete conversion. Optimal reaction times typically range from 1-3 hours for conventional methods, improving yields from 40% to 80% [1]. Extended reaction times can lead to product decomposition or side product formation, while insufficient time results in incomplete conversion.

pH control affects reaction equilibrium and product stability, particularly in aqueous or mixed solvent systems. Optimal pH ranges of 6-7 improve yields from 65% to 88% [3]. pH adjustment influences protonation states, nucleophilicity, and competing reactions, requiring careful monitoring and control throughout the synthesis.

Microwave assistance provides rapid, uniform heating with improved energy efficiency. Optimized microwave conditions at 250W power for 3-8 minutes improve yields from 65% to 93% [7] [8]. Microwave irradiation enables precise temperature control and rapid heating rates while reducing overall energy consumption.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Smith G, Lynch DE. Crystal structures of two erbium(III) complexes with 4-amino-benzoic acid and 4-chloro-3-nitro-benzoic acid. Acta Crystallogr E Crystallogr Commun. 2015 Nov 7;71(Pt 12):1457-61. doi: 10.1107/S2056989015020319. eCollection 2015 Dec 1. PubMed PMID: 26870404; PubMed Central PMCID: PMC4719813.

3: Huang J, Smith F, Panizzi P. Ordered cleavage of myeloperoxidase ester bonds releases active site heme leading to inactivation of myeloperoxidase by benzoic acid hydrazide analogs. Arch Biochem Biophys. 2014 Apr 15;548:74-85. doi: 10.1016/j.abb.2014.02.014. Epub 2014 Mar 13. PubMed PMID: 24632143; PubMed Central PMCID: PMC4336777.

4: Tiyerili V, Camara B, Becher MU, Schrickel JW, Lütjohann D, Mollenhauer M, Baldus S, Nickenig G, Andrié RP. Neutrophil-derived myeloperoxidase promotes atherogenesis and neointima formation in mice. Int J Cardiol. 2016 Feb 1;204:29-36. doi: 10.1016/j.ijcard.2015.11.128. Epub 2015 Nov 22. PubMed PMID: 26655530.

5: Panagopoulos V, Zinonos I, Leach DA, Hay SJ, Liapis V, Zysk A, Ingman WV, DeNichilo MO, Evdokiou A. Uncovering a new role for peroxidase enzymes as drivers of angiogenesis. Int J Biochem Cell Biol. 2015 Nov;68:128-38. doi: 10.1016/j.biocel.2015.09.006. Epub 2015 Sep 18. PubMed PMID: 26386352.

6: Kramarenko GG, Wilke WW, Dayal D, Buettner GR, Schafer FQ. Ascorbate enhances the toxicity of the photodynamic action of Verteporfin in HL-60 cells. Free Radic Biol Med. 2006 May 1;40(9):1615-27. Epub 2006 Jan 19. PubMed PMID: 16632121; PubMed Central PMCID: PMC2626188.

7: Zhang N, Francis KP, Prakash A, Ansaldi D. Enhanced detection of myeloperoxidase activity in deep tissues through luminescent excitation of near-infrared nanoparticles. Nat Med. 2013 Apr;19(4):500-5. doi: 10.1038/nm.3110. Epub 2013 Mar 3. PubMed PMID: 23455711.

8: Knaapen AM, Schins RP, Borm PJ, van Schooten FJ. Nitrite enhances neutrophil-induced DNA strand breakage in pulmonary epithelial cells by inhibition of myeloperoxidase. Carcinogenesis. 2005 Sep;26(9):1642-8. Epub 2005 May 5. PubMed PMID: 15878909.

9: Maiocchi SL, Morris JC, Rees MD, Thomas SR. Regulation of the nitric oxide oxidase activity of myeloperoxidase by pharmacological agents. Biochem Pharmacol. 2017 Jul 1;135:90-115. doi: 10.1016/j.bcp.2017.03.016. Epub 2017 Mar 24. PubMed PMID: 28344126.